molecular formula C18H14FN3OS B2949436 2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442556-13-0

2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2949436
CAS No.: 442556-13-0
M. Wt: 339.39
InChI Key: OMSYYHWJVWFEGT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a synthetic heterocyclic compound designed for research applications. This chemical scaffold is of significant interest in medicinal chemistry due to the known bioactive properties of the [1,2,4]triazolo[5,1-b][1,3]thiazine core. Compounds within this structural class have been investigated for a range of biological activities. Research on closely related analogs has demonstrated potential in antimicrobial studies, showing activity against various bacterial and fungal species . Furthermore, the triazole-thiazine architecture is a recognized pharmacophore in anticancer research, with some derivatives exhibiting promising antitumor properties . Another key area of investigation includes the development of inhibitors for metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics . The structure-activity relationship (SAR) of these compounds can be finely tuned by modifying substituents on the phenyl and tolyl rings, allowing researchers to optimize properties for specific biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c1-11-2-4-12(5-3-11)15-10-16(23)22-18(24-15)20-17(21-22)13-6-8-14(19)9-7-13/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSYYHWJVWFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring and subsequent substitution reactions to introduce the fluorophenyl and toluidine groups. Detailed synthetic pathways can be referenced in literature focusing on similar heterocyclic compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole-thiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising activity against various bacterial strains. In vitro evaluations revealed that certain derivatives possess IC50 values in the low micromolar range against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .

Anticancer Activity

The triazole scaffold is known for its anticancer potential. Various studies have reported that related thiazole and triazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Properties

Compounds containing the thiazole and triazole moieties have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanisms often involve the modulation of signaling pathways related to inflammatory responses .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested against multiple strains of bacteria, showing a significant reduction in growth at concentrations as low as 10 μM .
  • Case Study 2 : In a study focusing on anticancer activity, a compound with a related scaffold demonstrated over 70% inhibition of cell proliferation in breast cancer cell lines at 50 μM .

Research Findings Summary Table

Activity TypeIC50 Value (μM)Reference
Antimicrobial38.36
Anticancer~50
Anti-inflammatoryNot specified

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The compound has shown promising results in vitro against several pathogens.

  • Mechanism of Action : The antimicrobial activity is thought to stem from the compound's ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. This is particularly relevant in the context of resistant strains where traditional antibiotics fail.
  • Case Studies :
    • A study demonstrated that derivatives of thiazole and triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The specific compound was part of a series that showed enhanced efficacy compared to standard antibiotics like penicillin and tetracycline .
    • Another investigation into benzimidazole-thiazinone derivatives indicated that compounds similar in structure to 2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one displayed potent antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield.

  • Synthetic Routes :
    • One-pot synthesis methods have been developed that incorporate multiple reactants leading to a fused tricyclic structure. This method not only simplifies the synthesis process but also enhances yield and purity .
    • Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds. For instance, specific absorption peaks corresponding to functional groups provide insights into the molecular structure .

Therapeutic Potential

Beyond its antimicrobial properties, there is growing interest in exploring other therapeutic applications of this compound.

  • Cancer Research : Initial studies suggest that thiazole and triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. This application is still under investigation but represents a promising area for future research.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Synthesis MethodologiesOne-pot synthesis leading to high yield
Cancer ResearchPotential for inducing apoptosis in cancer cellsOngoing studies
Neuroprotective EffectsPreliminary evidence for protective effects against neurodegenerationUnder investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents or heterocyclic frameworks.

Substituent Effects on the Triazolo-Thiazinone Core

5-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-5H-[1,2,4]Triazolo[5,1-b][1,3]Thiazin-7(6H)-One (CAS 403830-64-8)
  • Substituents : 4-Chlorophenyl (position 5), 4-methoxyphenyl (position 2).
  • Key Differences vs. Methoxy (electron-donating) replaces p-tolyl at position 2, altering solubility and π-π stacking interactions.
  • Molecular Weight : ~403.8 g/mol (estimated).
  • Implications : Increased polarity due to methoxy may reduce lipophilicity compared to the p-tolyl group .
5-(4-Ethoxy-3-Methoxyphenyl)-2-(4-Fluorophenyl)-5,6-Dihydro-7H-[1,2,4]Triazolo[5,1-b][1,3]Thiazin-7-One (CAS 442556-14-1)
  • Substituents : 4-Ethoxy-3-methoxyphenyl (position 5), 4-fluorophenyl (position 2).
  • Key Differences vs. Target Compound: Ethoxy and methoxy groups introduce steric bulk and hydrogen-bonding capacity. The dihydro-thiazinone (vs. fully aromatic) may reduce planarity, affecting binding to biological targets.
  • Molecular Formula : C₂₀H₁₈FN₃O₃S (MW: 399.44 g/mol).
  • Implications : Enhanced solubility due to polar substituents but reduced membrane permeability .
2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenyl)-5,6-Dihydro-7H-[1,2,4]Triazolo[5,1-b][1,3]Thiazin-7-One (CAS 620570-79-8)
  • Substituents : 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 5).
  • Key Differences vs. Target Compound :
    • Chlorine vs. fluorine at position 2: Chlorine’s larger size and stronger electron-withdrawing effect may influence receptor affinity.
    • 3,4-Dimethoxy groups increase steric hindrance and electron density.
  • Molecular Formula : C₁₉H₁₆ClN₃O₃S (MW: 401.87 g/mol).
  • Implications : Dimethoxy groups could enhance interactions with polar residues in enzymes or receptors .

Comparison with Heterocyclic Analogs

(5Z)-2-(4-Fluorophenyl)-5-[1-[(4-Methylphenyl)Methyl]-2-Oxoindol-3-Ylidene]-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-One (CAS 573698-09-6)
  • Core Structure: [1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one (vs. triazolo[5,1-b][1,3]thiazinone).
  • Substituents : Indol-2-one fused system with p-tolylmethyl group.
  • Key Differences: Non-planar indole substituent introduces conformational flexibility. Fluorophenyl group retained, but core heterocycle differs.
  • Implications : Altered π-stacking and hydrogen-bonding profiles due to indole moiety .
Imidazo[2,1-a][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
  • Core Structure: Fused imidazo-triazolo-pyrimidine (vs. triazolo-thiazinone).
  • Substituents : Varied alkyl and aryl groups (e.g., ethyl, propyl).
  • Implications : Increased aromaticity and larger ring systems may enhance intercalation or kinase inhibition .

Data Table: Structural and Molecular Comparison

Compound Name / CAS Core Structure Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[5,1-b][1,3]thiazinone 4-Fluorophenyl p-Tolyl C₁₉H₁₆FN₃OS ~353.41 (estimated)

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

  • Step 1: Reacting a fluorophenyl-substituted precursor (e.g., 4-fluorobenzyl chloride) with a tolyl-containing intermediate under basic conditions (e.g., PEG-400 with Bleaching Earth Clay catalyst at 70–80°C) to form the triazole-thiazine backbone .
  • Step 2: Cyclization via nucleophilic substitution, monitored by TLC. Purification involves recrystallization in aqueous acetic acid.
  • Validation: Yield optimization (e.g., ~40% as in analogous triazoloquinazolines ), with characterization via IR (C-F stretch at ~1,250 cm⁻¹) and ¹H NMR (fluorophenyl protons at δ 7.2–7.8 ppm) .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and guide structural modifications?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in the thiazine ring).
  • Correlate experimental NMR shifts with calculated isotropic shielding tensors (e.g., deviations <0.3 ppm validate assignments) .
  • Predict stability via HOMO-LUMO gaps; lower gaps (~4.5 eV) suggest reactivity toward electrophiles .

Basic: What spectroscopic techniques are critical for confirming regiochemistry and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign fluorophenyl (δ ~7.5 ppm, doublet) and tolyl methyl (δ ~2.3 ppm, singlet) groups. NOESY can confirm spatial proximity of substituents .
  • IR: Confirm C=O (1,700–1,750 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394 for C₁₉H₁₅FN₄OS) and rule out byproducts .

Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing p-tolyl with 3-CF₃-phenyl reduces antimicrobial activity by ~30% ).
  • Bioassay Controls: Use standardized MIC protocols against Gram-positive bacteria (e.g., S. aureus ATCC 25923) to minimize variability .
  • Molecular Docking: Identify binding interactions (e.g., triazole-thiazine core binding to bacterial dihydrofolate reductase) and validate with mutant strains .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

  • Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the thiazine ring.
  • Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .
  • Lyophilization: For hygroscopic batches, lyophilize and store with desiccants (silica gel) .

Advanced: How does regiochemistry impact reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The p-tolyl group’s para-methyl sterically hinders Pd catalyst access, reducing yields (~15%) vs. meta-substituted analogs (~35%) .
  • Optimization: Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance coupling efficiency .

Intermediate: What strategies mitigate low yields in triazolo-thiazine ring closure?

Methodological Answer:

  • Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) improve cyclization efficiency vs. homogeneous bases .
  • Solvent Effects: Polar aprotic solvents (DMF) increase ring-closure rates but may require higher temps (80°C) .
  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) with comparable yields .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track metabolic pathways?

Methodological Answer:

  • Synthesis of ¹⁹F-Labeled Analog: Replace 4-fluorophenyl with 4-¹⁹F-phenyl via Balz-Schiemann reaction.
  • In Vivo Tracking: Administer to model organisms (e.g., rats) and analyze biodistribution via ¹⁹F NMR (chemical shift changes indicate metabolite formation) .

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